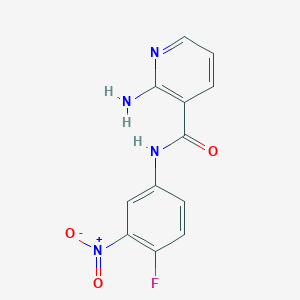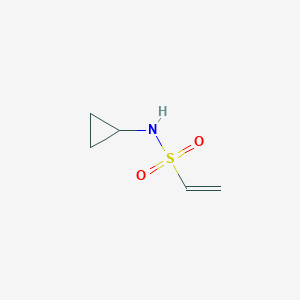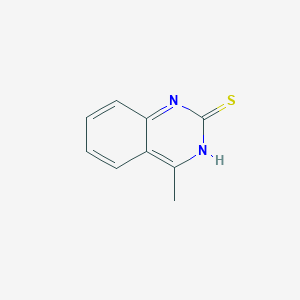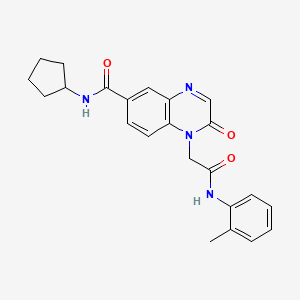
2-amino-N-(4-fluoro-3-nitrophenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-N-(4-fluoro-3-nitrophenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and has shown promising results in preclinical studies as a potential treatment for various types of cancers, autoimmune diseases, and inflammatory disorders.
Scientific Research Applications
Neuroprotection and NCX Inhibition
2-amino-N-(4-fluoro-3-nitrophenyl)nicotinamide analogs, such as YM-244769, have been studied for their selective inhibition of the Na+/Ca2+ exchanger (NCX), particularly NCX3, which is implicated in neuronal protection against hypoxia/reoxygenation-induced cell damage. YM-244769's preferential inhibition of NCX3 over other NCX isoforms highlights its potential as a neuroprotective drug, offering insights into the therapeutic targeting of NCX in neuronal injury and diseases (Iwamoto & Kita, 2006).
Modulation of Metabolic Processes
The role of nicotinamide and related compounds, including 2-amino-N-(4-fluoro-3-nitrophenyl)nicotinamide derivatives, in modulating metabolic processes and their effects on diseases such as cancer and diabetes, has been extensively researched. Nicotinamide's involvement in cellular bioenergetics and its influence on oxidative stress, cellular survival, and inflammatory processes underscore its therapeutic potential across various pathologies (Maiese, Zhao, Jinling Hou, & Shang, 2009).
Antifungal Activity
Research into novel 2-aminonicotinamide derivatives has demonstrated significant antifungal activity, suggesting the potential of these compounds in developing new antifungal agents. Such studies underscore the importance of structural modification in enhancing biological activity and highlight the therapeutic applications of 2-aminonicotinamide derivatives in treating fungal infections (Ni et al., 2017).
Enzyme Inhibition and Activation
2-aminonicotinamide derivatives have been explored for their role in enzyme inhibition, notably affecting drug metabolism by liver microsomes. This area of research provides valuable insights into the drug interactions and metabolic pathways influenced by nicotinamide and its derivatives, offering implications for therapeutic strategies and drug design (Sasame & Gillette, 1970).
properties
IUPAC Name |
2-amino-N-(4-fluoro-3-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O3/c13-9-4-3-7(6-10(9)17(19)20)16-12(18)8-2-1-5-15-11(8)14/h1-6H,(H2,14,15)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJHVQWCEPBRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2606900.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2606904.png)

![(S)-N-(1H-Benzo[d]imidazol-2-yl)-2-(1-oxoisoindolin-2-yl)propanamide](/img/structure/B2606906.png)
![4beta-Azido-6alpha-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2606907.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2606908.png)
![1-(4-fluorobenzyl)-4-(1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2606910.png)



![2,6-Dimethyl-4-[2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2606914.png)